(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
The compound (3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a stereospecific (3S,4R) configuration. Its structure includes:
- A pyrrolidine ring substituted at position 4 with a 3-methylphenyl group (meta-methyl-substituted benzene).
- A tert-butoxycarbonyl (Boc) protecting group at position 1, enhancing stability during synthesis.
This compound is structurally analogous to intermediates used in pharmaceutical research, particularly for protease inhibitors or receptor modulators, due to its rigid pyrrolidine scaffold and functional versatility .
Properties
IUPAC Name |
(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-6-5-7-12(8-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNRQXFHZCACB-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Functionalization
The synthesis begins with 2-chloro-1-(3-methylphenyl)ethanone, which undergoes a Corey–Bakshi–Shibata (CBS) asymmetric reduction to install the (3S) stereocenter. The CBS reduction employs a catalytic system (e.g., oxazaborolidine) to achieve >95% enantiomeric excess (ee). Subsequent displacement of the chlorohydrin intermediate with tert-butylamine introduces the Boc-protected amine, critical for later carbamate formation.
Conjugate Addition and Cyclization
A conjugate addition of the secondary amine to acrylonitrile forms a β-aminonitrile intermediate. The key step—5-exo-tet cyclization—is initiated by deprotonation with lithium hexamethyldisilazide (LiHMDS) and activation with diethyl chlorophosphate. This cyclization simultaneously forms the pyrrolidine ring and inverts the configuration at C-4, establishing the (4R) stereocenter with 94–99% ee.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Base | LiHMDS | 95 | 99 |
| Activator | Diethyl chlorophosphate | 93 | 98 |
| Temperature | −78°C to 0°C | 91 | 97 |
Stereoselective Functionalization and Carboxylic Acid Formation
Nitrile Hydrolysis to Carboxylic Acid
The pyrrolidine nitrile intermediate undergoes kinetically controlled epimerization and saponification. Heating with aqueous NaOH at 80°C for 12 hours converts the nitrile to the carboxylic acid while preserving stereochemical integrity. Acidic workup (HCl) yields the free carboxylic acid in >99.9% purity.
Boc Protection Stability
The Boc group remains intact under basic hydrolysis conditions due to its resistance to nucleophilic attack. This stability contrasts with alternative protecting groups (e.g., Cbz), which require hydrogenolysis and complicate scalability.
Alternative Synthetic Routes and Comparative Analysis
Sharpless Asymmetric Dihydroxylation
A secondary approach, inspired by the synthesis of (−)-codonopsinine, employs Sharpless asymmetric dihydroxylation to set stereocenters early. While this method achieves 44% overall yield for codonopsinine, adapting it to the target compound would require:
-
Chiral template : D-alanine derivatives to induce (3S,4R) configuration.
-
Amidocyclization : Intramolecular cyclization under acidic conditions to form the pyrrolidine ring.
Table 2: Comparison of Cyclization Strategies
| Method | Stereoselectivity | Yield (%) | Scalability |
|---|---|---|---|
| Nitrile anion | High (94–99% ee) | 71 | Industrial |
| Sharpless | Moderate (80% ee) | 44 | Laboratory |
Purification and Analytical Validation
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural features contribute to the development of analgesics and anti-inflammatory drugs, enhancing their efficacy and safety profiles. The unique stereochemistry of the pyrrolidine ring allows for selective interactions with biological targets, making it a valuable building block in medicinal chemistry .
Case Studies
Research has demonstrated that derivatives of this compound can exhibit potent analgesic effects. For instance, modifications to the carboxylic acid moiety have led to compounds with improved binding affinities to pain receptors. This has implications for the design of new pain management therapies that minimize side effects associated with traditional analgesics .
Neuroscience Research
Neurotransmitter Modulation
In neuroscience, (3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is utilized to study neurotransmitter systems. Its ability to modulate neurotransmitter release provides insights into mechanisms underlying various neurological disorders. This compound aids in elucidating pathways involved in conditions like depression and anxiety, potentially leading to novel therapeutic strategies .
Research Insights
Studies have shown that compounds derived from this structure can influence serotonin and dopamine pathways, which are crucial for mood regulation. Understanding these interactions could pave the way for developing targeted treatments for mood disorders .
Analytical Chemistry
Standard Reference Material
This compound serves as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its application in analytical chemistry is vital for the accurate quantification of similar compounds within complex mixtures, which is essential for quality control processes in drug manufacturing .
| Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Standard reference for quantification |
| Gas Chromatography (GC) | Analysis of volatile derivatives |
| Mass Spectrometry (MS) | Identification and characterization |
Biochemical Studies
Investigating Enzyme Interactions
The compound plays a significant role in biochemical studies aimed at understanding enzyme interactions and metabolic pathways. By exploring how this compound interacts with various enzymes, researchers can gain insights into the biochemical processes involved in diseases such as cancer and metabolic disorders .
Metabolic Pathway Analysis
Research indicates that modifications to the pyrrolidine structure can affect metabolic stability and bioavailability of drugs derived from this compound. This understanding is crucial for optimizing drug design and improving therapeutic outcomes .
Material Science
Development of New Materials
In material science, this compound is explored for potential applications in creating polymers with specific properties. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties or adding functionality to materials used in various industrial applications .
Mechanism of Action
The mechanism of action of (3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties, based on evidence from synthetic and pharmacological studies:
†Molecular weight inferred from analogs in .
Key Observations:
- Substituent Effects: The 3-methylphenyl group in the target compound provides moderate hydrophobicity compared to electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., methoxy in ). Fluorinated analogs (e.g., ) exhibit increased lipophilicity and bioavailability due to fluorine’s electronegativity and small atomic radius.
Stereochemical Considerations :
- The (3S,4R) configuration in the target compound may confer distinct pharmacological activity compared to racemic (±)-(3R,4S) analogs (e.g., ), as stereochemistry often dictates binding to chiral biological targets.
Pharmacological Implications
- Carboxylic Acid Functionality : The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved solubility, critical for oral bioavailability .
- Boc Protection : The tert-butoxycarbonyl group enhances stability during synthesis but requires deprotection for active metabolite generation in vivo .
Biological Activity
(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, often referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N2O4
- Molecular Weight : 320.35 g/mol
- CAS Number : 175272-69-2
- Structure : The compound features a pyrrolidine ring with a carboxylic acid group and a tert-butoxycarbonyl protecting group.
Synthesis
The synthesis of this compound typically involves several steps, including asymmetric synthesis techniques. Recent studies have focused on improving enantioselectivity and yield through methods such as organocatalysis and C(sp^3)-H activation .
NMDA Receptor Modulation
One of the primary areas of interest for this compound is its interaction with NMDA receptors. NMDA receptors are critical in synaptic plasticity and memory function. The compound has shown potential as an NMDA receptor antagonist, which can be beneficial in treating neurodegenerative diseases and conditions such as Alzheimer's disease.
A structure-activity relationship (SAR) study indicated that modifications at specific positions on the pyrrolidine ring significantly affect NMDA receptor affinity. For instance, substituents at the 5' position enhance binding affinity, with some derivatives exhibiting IC50 values as low as 200 nM .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of this compound can enhance the efficacy of established anticancer agents like sorafenib. The combination therapy showed improved cytotoxic effects against various cancer cell lines .
Case Studies
-
Study on Neuroprotective Effects :
A study published in Frontiers in Pharmacology explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated significant reductions in neuronal apoptosis and oxidative stress markers when treated with the compound . -
Combination Therapy in Cancer Treatment :
Another investigation assessed the effects of combining this pyrrolidine derivative with chemotherapeutic agents on various cancer types. The findings suggested that the compound enhances drug sensitivity and reduces tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The following table summarizes key findings from SAR studies related to this compound:
| Substituent Position | Substituent Type | Effect on NMDA Affinity | IC50 Value (nM) |
|---|---|---|---|
| 5' | Hydroxyl | Increased affinity | 200 |
| 4' | Fluoro | Moderate affinity | 600 |
| 3' | Methyl | Reduced affinity | >1000 |
Q & A
Basic: What are the optimal synthetic routes for this compound, considering stereochemical control?
Answer:
The synthesis typically involves multi-step organic reactions, starting with chiral pyrrolidine precursors. Key steps include:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under mild basic conditions (e.g., triethylamine) .
- Coupling Reactions : Activation of carboxylic acid intermediates with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation .
- Stereochemical Control : Use of chiral auxiliaries (e.g., Evans auxiliaries) or asymmetric catalysis to maintain the (3S,4R) configuration. Reaction temperatures are kept low (0–25°C) to minimize racemization .
Basic: What spectroscopic methods confirm the stereochemistry and purity of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR identify diastereotopic protons and confirm stereochemistry via coupling constants (e.g., vicinal coupling in pyrrolidine rings) .
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .
- HPLC : Chiral stationary phases (e.g., amylose-based columns) quantify enantiomeric excess (>98% purity) .
Advanced: How can conflicting NMR data regarding diastereomeric ratios of intermediates be resolved?
Answer:
- 2D NMR Techniques : NOESY (Nuclear Overhauser Effect Spectroscopy) identifies spatial proximity of protons, distinguishing diastereomers. For example, cross-peaks between the 3-methylphenyl group and pyrrolidine protons confirm spatial arrangement .
- Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts, which are compared to experimental data to resolve ambiguities .
Advanced: What computational methods predict this compound’s binding affinity to biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., enzymes or GPCRs), focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the 3-methylphenyl substituent .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in simulated physiological conditions (e.g., solvation effects, pH 7.4) .
Basic: What common reactions does this compound undergo, and how do conditions affect outcomes?
Answer:
- Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding a free amine for further functionalization .
- Ester Hydrolysis : Basic conditions (NaOH/MeOH) hydrolyze the methyl ester to regenerate the carboxylic acid. Acidic conditions may lead to side reactions .
- Amide Formation : React with amines using HATU or DMTMM as coupling agents in DMF at room temperature .
Advanced: How do protecting group strategies (e.g., Boc vs. Fmoc) impact reactivity in peptide synthesis?
Answer:
- Boc Stability : Resists basic conditions but requires acidic deprotection (TFA), limiting compatibility with acid-sensitive substrates.
- Fmoc Compatibility : Removed under mild basic conditions (piperidine), enabling orthogonal protection in solid-phase synthesis. However, Fmoc may introduce steric hindrance in constrained pyrrolidine systems .
Basic: What strategies mitigate racemization during synthesis?
Answer:
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce kinetic energy and racemization .
- Chiral Catalysts : Use of Cinchona alkaloid-derived catalysts in asymmetric hydrogenation steps .
- Mild Deprotection : Avoid prolonged exposure to strong acids/bases during Boc removal .
Advanced: What analytical challenges arise in quantifying enantiomeric excess, and how are they addressed?
Answer:
- Chiral HPLC Limitations : Co-elution of enantiomers may occur with similar polarity. Solutions include using multiple columns (e.g., Chiralpak IA vs. IB) or derivatization with chiral tags .
- Enzymatic Assays : Enantioselective enzymes (e.g., lipases) differentiate enantiomers via kinetic resolution, validated against HPLC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
